molecular formula C20H29F3O4 B044770 20-trifluoro Leukotriene B4 CAS No. 115178-97-7

20-trifluoro Leukotriene B4

Cat. No. B044770
CAS RN: 115178-97-7
M. Wt: 390.4 g/mol
InChI Key: YKIRCSCMMMEEDI-QAASZIRWSA-N
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Description

20-trifluoro Leukotriene B4 is an eicosanoid lipid mediator . It is also known as 5S,12R-dihydroxy-20,20,20-trifluoro-6Z,8E,10E,14Z-eicosatetraenoic acid . The molecule contains a total of 55 bonds, including 26 non-H bonds, 5 multiple bonds, 14 rotatable bonds, 5 double bonds, 1 aliphatic carboxylic acid, 3 hydroxyl groups, and 2 secondary alcohols .


Synthesis Analysis

The synthesis of leukotriene B4 involves a stereocontrolled acetate–aldol reaction with Nagao’s chiral auxiliary and a Z -selective Boland reduction . The biosynthesis of 20,20,20-trifluoroleukotriene B4 from 20,20,20-trifluoroarachidonic acid is a metabolically stable analog of leukotriene B4 .


Molecular Structure Analysis

The molecular formula of 20-trifluoro Leukotriene B4 is C20H29F3O4 . It has an average mass of 390.437 Da and a monoisotopic mass of 390.201782 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 20-trifluoro Leukotriene B4 include a molecular weight of 390.4 , and it has heavy atoms 27, rings 0, aromatic rings 0, rotatable bonds 15, van der Waals molecular volume 394.73, topological polar surface area 77.76, hydrogen bond donors 3, hydrogen bond acceptors 4, logP 5.56, and molar refractivity 100.74 .

Scientific Research Applications

Inflammation and Immune Response Modulation

20CF3-LTB4, like its parent compound LTB4, plays a crucial role in inflammation and immune responses. It is involved in the recruitment and activation of immune cells, particularly neutrophils. By interacting with G protein-coupled receptors, it can influence the inflammatory cascade . Researchers study its impact on various inflammatory conditions, including autoimmune diseases and allergic reactions.

Neutrophil Desensitization

Studies have shown that 20CF3-LTB4 can induce neutrophil desensitization to degranulation by LTB4. This property makes it a fascinating target for understanding immune cell behavior and potential therapeutic interventions .

Chemotaxis and Cell Migration

As an equipotent chemoattractant, 20CF3-LTB4 can guide immune cells to sites of infection or injury. Investigating its chemotactic properties provides insights into cellular migration mechanisms and may lead to novel therapies for conditions involving aberrant cell movement .

Lipid Mediator Signaling Pathways

Leukotrienes, including 20CF3-LTB4, are eicosanoid lipid mediators derived from arachidonic acid. Researchers explore their signaling pathways and interactions with receptors to understand their impact on cellular processes. These insights contribute to drug development and therapeutic strategies .

Cardiovascular Health

Although less explored, 20CF3-LTB4’s effects on cardiovascular health are of interest. Leukotrienes can influence vascular tone, platelet aggregation, and endothelial function. Investigating 20CF3-LTB4’s role in these processes may reveal potential cardiovascular targets .

Drug Development and Therapeutic Potential

Given its unique properties, 20CF3-LTB4 serves as a valuable tool in drug discovery. Researchers study its interactions with receptors, enzymatic pathways, and downstream effects. By understanding its role in disease pathways, they can design targeted therapies .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIRCSCMMMEEDI-QAASZIRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-trifluoro Leukotriene B4

CAS RN

115178-97-7
Record name 20-Trifluoromethylleukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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